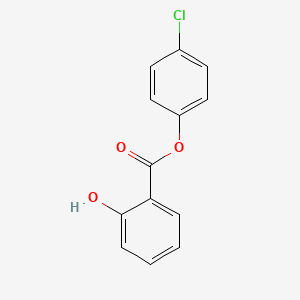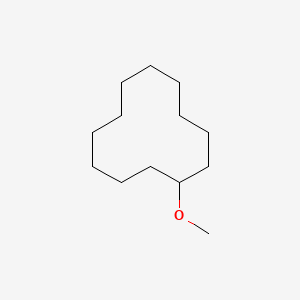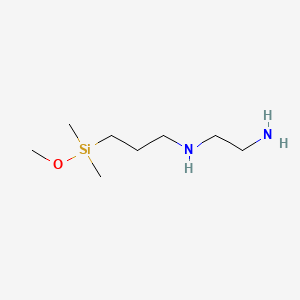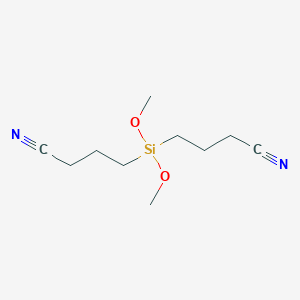
Bis(3-cyanopropyl)dimethoxysilane
Übersicht
Beschreibung
Bis(3-cyanopropyl)dimethoxysilane: is an organosilicon compound with the molecular formula C10H18N2O2Si and a molecular weight of 226.35 g/mol . It is a colorless liquid widely used in the synthesis of organosilicon compounds due to its excellent reactivity and stability . This compound is also known by its IUPAC name, 4-[3-cyanopropyl(dimethoxy)silyl]butanenitrile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-cyanopropyl)dimethoxysilane typically involves the reaction of 3-cyanopropylmagnesium bromide with dimethoxydimethylsilane under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields. The use of automated systems and reactors ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-cyanopropyl)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The cyanopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to facilitate the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Polysiloxanes.
Substitution: Substituted silanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(3-cyanopropyl)dimethoxysilane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Bis(3-cyanopropyl)dimethoxysilane involves its ability to form covalent bonds with various substrates through its reactive silane groups. The compound can undergo hydrolysis to form silanols, which can then condense with other silanols or siloxanes to form stable siloxane bonds . This property makes it an effective coupling agent and surface modifier .
Vergleich Mit ähnlichen Verbindungen
- 3-Cyanopropylmethyldimethoxysilane
- Di-n-butyldimethoxysilane
- Trimethoxy(3-cyanopropyl)silane
Comparison: Bis(3-cyanopropyl)dimethoxysilane is unique due to its dual cyanopropyl groups, which provide enhanced reactivity and versatility compared to similar compounds with only one cyanopropyl group or different alkyl groups . This makes it particularly useful in applications requiring strong adhesion and chemical resistance .
Eigenschaften
IUPAC Name |
4-[3-cyanopropyl(dimethoxy)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2Si/c1-13-15(14-2,9-5-3-7-11)10-6-4-8-12/h3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGSCOHCDSKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC#N)(CCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342529 | |
| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92779-73-2 | |
| Record name | 4,4′-(Dimethoxysilylene)bis[butanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92779-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


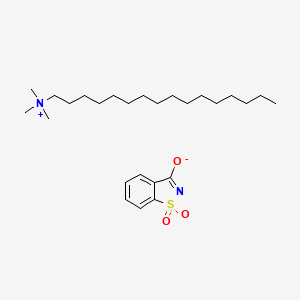
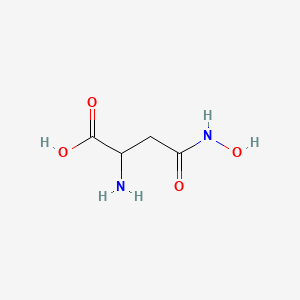

![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)






